3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
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Overview
Description
Synthesis Analysis
The synthesis of similar complex heterocyclic compounds often involves multi-step reactions, starting with basic heterocyclic scaffolds and proceeding through various functionalization steps. For instance, the preparation of tetrahydroquinoline derivatives can involve Mannich reactions, Michael additions, or cycloadditions, as seen in the synthesis of related molecules like spiro-piperidin-4-ones and tetrahydroquinolines through 1,3-dipolar cycloadditions of azomethine ylides (Kumar et al., 2008). These methods underscore the atom economic and stereoselective approaches prevalent in constructing such frameworks.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds, including our subject compound, is characterized by the presence of multiple rings—some saturated like piperidine, and others aromatic or semi-aromatic like pyrazine and tetrahydrocinnoline. The structural analysis often involves X-ray crystallography to determine the conformation and dihedral angles between rings, indicating how substituents might influence overall molecular geometry (Moumou et al., 2012).
Chemical Reactions and Properties
Compounds like “3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline” participate in various chemical reactions, leveraging the reactivity of their heterocyclic and methoxy groups. These might include nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions, reflecting the molecule’s potential for further functionalization or incorporation into larger molecular frameworks. The presence of a methoxy group could influence the electron density on adjacent aromatic systems, affecting reactivity patterns (Herrin et al., 1975).
properties
IUPAC Name |
3-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-11-20-12-18(21-14)24-8-6-15(7-9-24)13-25-19-10-16-4-2-3-5-17(16)22-23-19/h10-12,15H,2-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSYZFROCGRKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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